molecular formula C10H14O2 B061696 (2R,4R)-2-acetyl-4-prop-1-en-2-ylcyclopentan-1-one CAS No. 165173-39-7

(2R,4R)-2-acetyl-4-prop-1-en-2-ylcyclopentan-1-one

Cat. No. B061696
M. Wt: 166.22 g/mol
InChI Key: DHLRZNUMMOVMSZ-RKDXNWHRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2R,4R)-2-acetyl-4-prop-1-en-2-ylcyclopentan-1-one is a chemical compound that belongs to the class of cyclopentanone derivatives. This compound is widely used in scientific research due to its unique chemical properties and potential applications in various fields.

Mechanism Of Action

The mechanism of action of (2R,4R)-2-acetyl-4-prop-1-en-2-ylcyclopentan-1-one is not fully understood. However, it is believed that this compound acts by inhibiting certain enzymes and proteins in the body, leading to various biochemical and physiological effects.

Biochemical And Physiological Effects

(2R,4R)-2-acetyl-4-prop-1-en-2-ylcyclopentan-1-one has been shown to have various biochemical and physiological effects. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-bacterial activities. It has also been shown to have neuroprotective effects and potential applications in the treatment of Alzheimer's disease.

Advantages And Limitations For Lab Experiments

One of the main advantages of using (2R,4R)-2-acetyl-4-prop-1-en-2-ylcyclopentan-1-one in lab experiments is its high purity and stability. This compound is also readily available and relatively inexpensive. However, one of the limitations of using this compound is its low solubility in water, which may limit its application in certain experiments.

Future Directions

There are several future directions for the research and development of (2R,4R)-2-acetyl-4-prop-1-en-2-ylcyclopentan-1-one. One of the potential directions is the synthesis of new derivatives of this compound with enhanced properties and applications. Another direction is the investigation of the mechanism of action of this compound and its potential applications in the treatment of various diseases. Additionally, the application of (2R,4R)-2-acetyl-4-prop-1-en-2-ylcyclopentan-1-one in the field of organic electronics is an area of potential future research.

Synthesis Methods

The synthesis of (2R,4R)-2-acetyl-4-prop-1-en-2-ylcyclopentan-1-one can be achieved through several methods. One of the most common methods is the aldol condensation of cyclopentanone with acetaldehyde in the presence of a base catalyst. Another method involves the reaction of cyclopentanone with allyl bromide in the presence of a base catalyst to form 4-allylcyclopentanone, which is then subjected to Claisen rearrangement to obtain (2R,4R)-2-acetyl-4-prop-1-en-2-ylcyclopentan-1-one.

Scientific Research Applications

(2R,4R)-2-acetyl-4-prop-1-en-2-ylcyclopentan-1-one has various scientific research applications. It is commonly used as a starting material for the synthesis of other complex organic compounds. It is also used as a chiral building block in the synthesis of natural products and pharmaceuticals. Additionally, (2R,4R)-2-acetyl-4-prop-1-en-2-ylcyclopentan-1-one has potential applications in the field of organic electronics due to its unique electronic properties.

properties

CAS RN

165173-39-7

Product Name

(2R,4R)-2-acetyl-4-prop-1-en-2-ylcyclopentan-1-one

Molecular Formula

C10H14O2

Molecular Weight

166.22 g/mol

IUPAC Name

(2R,4R)-2-acetyl-4-prop-1-en-2-ylcyclopentan-1-one

InChI

InChI=1S/C10H14O2/c1-6(2)8-4-9(7(3)11)10(12)5-8/h8-9H,1,4-5H2,2-3H3/t8-,9-/m1/s1

InChI Key

DHLRZNUMMOVMSZ-RKDXNWHRSA-N

Isomeric SMILES

CC(=C)[C@@H]1C[C@@H](C(=O)C1)C(=O)C

SMILES

CC(=C)C1CC(C(=O)C1)C(=O)C

Canonical SMILES

CC(=C)C1CC(C(=O)C1)C(=O)C

synonyms

Cyclopentanone, 2-acetyl-4-(1-methylethenyl)-, (2R-cis)- (9CI)

Origin of Product

United States

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